molecular formula C10H14O3 B3031689 2-(2-Ethoxyethoxy)phenol CAS No. 62621-66-3

2-(2-Ethoxyethoxy)phenol

Cat. No. B3031689
CAS RN: 62621-66-3
M. Wt: 182.22 g/mol
InChI Key: GXDZHADMGUWWRX-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)phenol is a chemical compound with the molecular formula C6H14O3 . It is also known as Ethanol, 2-(2-ethoxyethoxy)- .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyethoxy)phenol can be analyzed using various techniques. The compound has a molecular weight of 134.1736 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phenols, including 2-(2-Ethoxyethoxy)phenol, undergo various chemical reactions. For instance, phenols undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Many different oxidizing agents will accomplish this transformation .


Physical And Chemical Properties Analysis

Phenols, including 2-(2-Ethoxyethoxy)phenol, have certain physical properties. They are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .

Scientific Research Applications

Safety and Hazards

2-(2-Ethoxyethoxy)phenol, like other phenols, can pose certain safety hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause an allergic skin reaction and serious eye damage .

Future Directions

The future directions of research on phenols, including 2-(2-Ethoxyethoxy)phenol, could involve exploring their oxidative coupling in the total synthesis of natural products . Other future directions could include studying the oxidative degradation of phenols and substituted phenols in water and the atmosphere .

properties

IUPAC Name

2-(2-ethoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDZHADMGUWWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612567
Record name 2-(2-Ethoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)phenol

CAS RN

62621-66-3
Record name 2-(2-Ethoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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